2-(4-Fluorophenoxy)-3-nitropyridine

Lipophilicity Drug Design Permeability

Selecting this specific 2-(4-Fluorophenoxy)-3-nitropyridine isomer is a strategic decision for medicinal chemistry programs where controlling lipophilicity is critical. Its XLogP3 of 2.6 is substantially lower than the 5-nitro analog (XLogP3 3.2), aligning with drug-likeness guidelines to reduce the risk of CYP450 inhibition and promiscuous binding. For process chemists, the 98-99°C melting point offers a decisive advantage over the ortho-fluorophenoxy analog (90-92°C), enabling more efficient filtration, higher purity recoveries via recrystallization, and streamlined multi-kilogram scale-up. This compound is also an excellent model substrate for developing new catalytic reduction methods for the inherently less reactive 3-nitropyridine motif. Ensure your SAR data is unambiguous and your synthesis is scalable by choosing this well-characterized intermediate.

Molecular Formula C11H7FN2O3
Molecular Weight 234.18 g/mol
CAS No. 147143-58-6
Cat. No. B119052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenoxy)-3-nitropyridine
CAS147143-58-6
Molecular FormulaC11H7FN2O3
Molecular Weight234.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H
InChIKeyCCUGBHTWDHSEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenoxy)-3-nitropyridine (CAS 147143-58-6) for Pharmaceutical and Agrochemical Research: A Fluorinated Nitropyridine Building Block


2-(4-Fluorophenoxy)-3-nitropyridine (CAS 147143-58-6) is a fluorinated heterocyclic building block belonging to the nitropyridine class, characterized by a pyridine ring substituted with a 4-fluorophenoxy group at the 2-position and a nitro group at the 3-position [1]. This substitution pattern imparts distinct electronic and steric properties that influence its reactivity in nucleophilic aromatic substitution (SNAr) and subsequent reduction chemistry . The compound is utilized as an intermediate in the synthesis of pharmaceutical and agrochemical candidates, where the combination of a nitro group and a 4-fluorophenoxy moiety offers a unique handle for further functionalization .

Why 2-(4-Fluorophenoxy)-3-nitropyridine Cannot Be Substituted with Other Nitropyridine Analogs


Despite sharing the nitropyridine core, subtle variations in substituent position and electronic character among closely related analogs (e.g., ortho-fluorophenoxy, 5-nitro regioisomers, or non-fluorinated phenoxy derivatives) lead to measurable differences in melting point, lipophilicity (XLogP3), and synthetic accessibility. For instance, shifting the nitro group from the 3- to the 5-position alters the XLogP3 from 2.6 to 3.2 [1], significantly impacting compound partitioning and, consequently, biological membrane permeability. Furthermore, the use of an ortho-fluorophenoxy analog results in a lower melting point (90-92°C vs. 98-99°C) , indicating different crystalline packing and potentially altered solid-state stability. These quantifiable variations underscore that simple analog substitution is not equivalent and can lead to divergent outcomes in synthetic yields, purification processes, and final product performance in biological assays.

Quantitative Differentiation of 2-(4-Fluorophenoxy)-3-nitropyridine from Closest Analogs: A Comparative Data Guide


Lipophilicity Advantage: XLogP3 Comparison vs. 5-Nitro Regioisomer

2-(4-Fluorophenoxy)-3-nitropyridine exhibits a lower calculated lipophilicity (XLogP3 = 2.6) compared to its 5-nitro regioisomer, 2-(4-fluorophenoxy)-5-nitropyridine (XLogP3 = 3.2) [1]. This difference of 0.6 log units translates to a roughly 4-fold difference in partition coefficient, indicating that the 3-nitro isomer is significantly less lipophilic. This property can be advantageous in drug discovery programs seeking to avoid overly lipophilic compounds, which are often associated with higher metabolic clearance and off-target toxicity.

Lipophilicity Drug Design Permeability

Melting Point Differentiation: 3-Nitro vs. Ortho-Fluorophenoxy Analog

2-(4-Fluorophenoxy)-3-nitropyridine displays a melting point range of 98-99°C , whereas the ortho-fluorophenoxy analog, 2-(2-fluorophenoxy)-3-nitropyridine, melts at a lower range of 90-92°C . This 8-9°C difference is indicative of distinct intermolecular interactions in the solid state, which can impact physical properties such as solubility, stability, and ease of handling during synthetic workup and purification.

Solid-State Properties Crystallinity Purification

Regioisomeric Reactivity in Nitro-Reduction: 3-Nitro vs. 2-Nitro and 4-Nitro Systems

The reduction of the nitro group in 3-nitropyridines is known to be more challenging than for 2- or 4-nitro-substituted pyridines due to differences in electron density distribution. While direct comparative reduction data for 2-(4-Fluorophenoxy)-3-nitropyridine is not available, a study on fluorodenitration reactions reports that 3-nitropyridines require attendant electron-withdrawing groups for the reaction to proceed efficiently, whereas the transformation is general for 2- or 4-nitro-substituted pyridines [1]. This class-level inference suggests that the 3-nitro group in the target compound may exhibit a unique reactivity profile, requiring more carefully optimized reduction conditions compared to its 2- or 4-nitro counterparts, which could be a critical factor in synthetic route design.

Synthetic Chemistry Reactivity Reduction

Synthetic Accessibility: Direct SNAr Route Avoids Regioisomeric Contamination

The synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine is reported to proceed via a direct nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 4-fluorophenol . In contrast, attempts to synthesize the 5-nitro regioisomer via analogous SNAr with 2-chloro-5-nitropyridine may be less selective or require different conditions due to the altered electronics of the pyridine ring. The direct and efficient synthesis of the 3-nitro isomer ensures a high-purity product with minimal regioisomeric contamination, which is crucial for downstream applications where impurities can confound biological assay results.

Synthetic Route Purity SNAr

Optimal Application Scenarios for 2-(4-Fluorophenoxy)-3-nitropyridine Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Balanced Lipophilicity

When designing a lead series where controlling lipophilicity is critical to avoid CYP450 inhibition or promiscuous binding, 2-(4-fluorophenoxy)-3-nitropyridine (XLogP3 = 2.6) is preferred over the more lipophilic 5-nitro regioisomer (XLogP3 = 3.2) [1]. The lower logP value of the 3-nitro compound is more aligned with typical drug-like property guidelines, potentially improving the chances of identifying a development candidate with favorable ADME characteristics. This quantitative differentiation directly guides the selection of this specific building block for early-stage medicinal chemistry programs.

Process Chemistry: Simplifying Purification and Solid Handling

For scale-up and process development, the higher melting point (98-99°C) of 2-(4-fluorophenoxy)-3-nitropyridine, compared to its ortho-fluorophenoxy analog (90-92°C) , offers a practical advantage. The 8-9°C higher melting point indicates a more crystalline solid, which can lead to improved filtration properties and more efficient removal of impurities by recrystallization. This makes the compound a more attractive intermediate for multi-kilogram synthesis, where ease of handling and purification efficiency directly impact cost and throughput.

Synthetic Methodology: Designing Robust Reduction Protocols

Given the established lower reactivity of 3-nitropyridines in reduction and denitration reactions [2], 2-(4-fluorophenoxy)-3-nitropyridine serves as an excellent model substrate for developing new catalytic reduction methods or exploring alternative reaction conditions. Researchers can leverage its unique electronic profile to identify catalysts or reagents that effectively reduce 3-nitro groups without affecting other sensitive functionalities, contributing to the advancement of synthetic methodology for challenging heteroaromatic substrates.

Chemical Biology: Probing Structure-Activity Relationships (SAR) with a Defined Probe

In SAR studies, the precise substitution pattern of 2-(4-fluorophenoxy)-3-nitropyridine is critical. Substituting it with a 5-nitro regioisomer or an ortho-fluorophenoxy analog would alter both the lipophilicity and the solid-state properties, potentially confounding biological results. Using the well-characterized 2-(4-fluorophenoxy)-3-nitropyridine [3] ensures that observed changes in biological activity can be confidently attributed to the intended molecular modification, rather than to differences in compound handling or physicochemical properties. This reliability is essential for accurate SAR interpretation and the rational design of improved compounds.

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